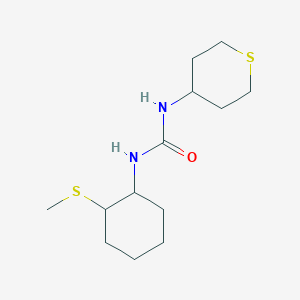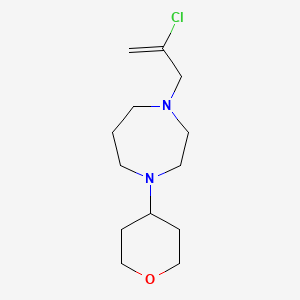
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea is a chemical compound that belongs to the class of arylcyclohexylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the selective inhibition of the NMDA receptor by binding to its ion channel. This results in the prevention of excessive glutamate-mediated excitatory signaling, which is known to contribute to neuronal damage and death in various neurological disorders. The inhibition of the NMDA receptor by 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has also been shown to enhance the activity of other neurotransmitter systems such as the gamma-aminobutyric acid (GABA) and opioid systems.
Biochemical and Physiological Effects:
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to neuroinflammation and neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
实验室实验的优点和局限性
The advantages of using 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea in lab experiments include its high potency and selectivity for the NMDA receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosing and administration.
未来方向
There are several future directions for the research on 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties such as solubility and bioavailability. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its optimal dosing and administration in clinical settings.
合成方法
The synthesis of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the reaction of 1-(2-methylcyclohexyl)piperazine with thiourea in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学研究应用
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and chronic pain. It has been found to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. The NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, and its modulation by 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has shown promising results in preclinical studies.
属性
IUPAC Name |
1-(2-methylsulfanylcyclohexyl)-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-17-12-5-3-2-4-11(12)15-13(16)14-10-6-8-18-9-7-10/h10-12H,2-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZAXKVHWHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)
![1-[[4-Fluoro-2-(trifluoromethyl)phenyl]methyl]-3-(1-methyl-6-oxopiperidin-3-yl)urea](/img/structure/B7593499.png)


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)
